Home > Products > Screening Compounds P126238 > 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole
1-(4-imidazol-1-yl-phenyl)-1H-pyrazole - 630389-84-3

1-(4-imidazol-1-yl-phenyl)-1H-pyrazole

Catalog Number: EVT-8701667
CAS Number: 630389-84-3
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(4-imidazol-1-yl-phenyl)-1H-pyrazole is a heterocyclic compound that combines the structural features of imidazole and pyrazole, resulting in a molecule with significant potential in medicinal chemistry and materials science. The compound is characterized by its dual-ring structure, which enhances its chemical reactivity and biological interactions. It is often synthesized for various applications, particularly in the development of pharmaceuticals due to its unique pharmacological properties.

Source

The compound can be sourced from commercial suppliers such as BenchChem and Sigma-Aldrich, which provide detailed specifications and synthesis methods for researchers interested in its applications .

Classification

1-(4-imidazol-1-yl-phenyl)-1H-pyrazole falls under the category of heterocyclic compounds, specifically those containing both imidazole and pyrazole rings. These types of compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 4-(1H-imidazol-1-yl)benzaldehyde and phenylhydrazine.
  2. Cyclization Reaction: Under acidic conditions, these precursors undergo cyclization to form the pyrazole ring. Common solvents include ethanol or acetic acid.
  3. Purification: The resulting product is purified through recrystallization to achieve the desired purity levels.

Technical Details

The reaction conditions can be optimized using various catalysts or by employing continuous flow reactors to enhance yield and purity. Such methods allow for scaled-up production while maintaining efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole features a phenyl group attached to an imidazole ring, which is further connected to a pyrazole moiety. This arrangement allows for significant electronic interactions due to the presence of nitrogen atoms in both rings.

Data

Key structural data includes:

  • Molecular Formula: C12H10N4
  • Molecular Weight: Approximately 218.24 g/mol
  • Structural Features: The imidazole ring contributes to the compound's basicity and potential coordination with metal ions, while the pyrazole ring plays a crucial role in hydrogen bonding interactions.
Chemical Reactions Analysis

Reactions

1-(4-imidazol-1-yl-phenyl)-1H-pyrazole can participate in various chemical reactions:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to oxidized derivatives.
  • Reduction: Reduction reactions may be performed using sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Substitution at the imidazole and pyrazole rings can occur using halogens or alkylating agents, allowing for further functionalization of the molecule.
Mechanism of Action

The mechanism of action for 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole involves its interaction with specific biological targets:

  • Metal Coordination: The imidazole ring can coordinate with metal ions, influencing enzyme activity.
  • Hydrogen Bonding: The presence of nitrogen atoms allows for hydrogen bonding with various biomolecules, which can modulate receptor activities and signal transduction pathways.

These interactions contribute to the compound's diverse pharmacological effects, making it a candidate for further therapeutic exploration .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Highly soluble in polar solvents due to the presence of nitrogen atoms in the rings.

Chemical Properties

Relevant chemical properties include:

  • Basicity: The imidazole moiety exhibits basic characteristics, influencing solubility and reactivity.
  • Stability: The compound is generally stable under standard laboratory conditions but may undergo degradation when exposed to extreme pH or oxidative environments.

Data from spectral analyses (such as NMR) reveal distinct peaks corresponding to various protons in the imidazole and pyrazole rings, confirming the integrity of the synthesized compound .

Applications

The applications of 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole span several scientific domains:

  • Medicinal Chemistry: It has potential uses as an antimicrobial agent due to its ability to interact with biological targets effectively.
  • Materials Science: The compound's unique properties make it suitable for developing advanced materials with specific electronic or optical characteristics.

Research continues into its efficacy against various pathogens and its role in novel drug formulations aimed at treating complex diseases .

Introduction: Antibiotic Resistance and Hybrid Pharmacophore Design

Emergence of ESKAPE Pathogens and Multidrug-Resistant Infections

ESKAPE pathogens collectively embody the convergence of high virulence, pervasive antibiotic resistance, and a critical depletion of effective treatments. Their evolutionary adaptability enables rapid development of resistance through enzymatic inactivation (e.g., β-lactamases), efflux pump overexpression, target site mutations, and biofilm formation. Gram-positive ESKAPE members, notably Staphylococcus aureus and Enterococcus faecium, exhibit exceptional resilience:

  • Methicillin-resistant Staphylococcus aureus (MRSA) strains demonstrate resistance to all β-lactam antibiotics via acquired mecA gene expression, which alters penicillin-binding proteins (PBPs). Vancomycin-resistant Enterococcus (VRE) further complicates treatment through modified peptidoglycan precursors that diminish glycopeptide binding .
  • Gram-negative ESKAPE pathogens (Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species) possess an asymmetric outer membrane dominated by lipopolysaccharides (LPS), creating a formidable permeability barrier. This outer membrane restricts intracellular accumulation of antibiotics, while constitutive and inducible efflux systems (e.g., AdeABC in A. baumannii, MexAB-OprM in P. aeruginosa) actively expel diverse drug classes. Carbapenem-resistant Enterobacteriaceae (CRE) and carbapenem-resistant Acinetobacter baumannii (CRAB) are classified by the World Health Organization as "Priority 1: Critical" pathogens, necessitating urgent innovation in antimicrobial development [1] .

Table 1: Resistance Mechanisms in ESKAPE Pathogens

PathogenResistance ProfilePrimary Resistance MechanismsClinical Impact
Staphylococcus aureus (MRSA)β-lactams, macrolides, fluoroquinolonesAltered PBPs (mecA), efflux pumps, biofilm formationLeading cause of invasive drug-resistant infections
Enterococcus faecium (VRE)Vancomycin, ampicillin, aminoglycosidesVanA/VanB operon (modified D-Ala-D-Ala termini)High mortality in bloodstream infections
Acinetobacter baumannii (CRAB)Carbapenems, cephalosporins, aminoglycosidesCarbapenemases (OXA-type), efflux pumps, porin lossPandrug-resistant outbreaks; high morbidity/mortality
Pseudomonas aeruginosaPenicillins, cephalosporins, carbapenemsEfflux systems (MexAB-OprM), AmpC β-lactamases, biofilmsMajor cause of ICU pneumonia in ventilated patients

The profound clinical challenge posed by these organisms necessitates antimicrobial agents capable of circumventing conventional resistance pathways. Hybrid pharmacophores like 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole are engineered to address this need through multifunctional targeting and enhanced penetration [1] .

Rational Design Principles for Imidazole-Pyrazole Hybrid Architectures

The design of 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole leverages three synergistic principles of pharmacophore hybridization: bioisosteric replacement, metabolic stabilization, and spatial optimization. Bioisosteric replacement exploits the complementary electronic and steric profiles of imidazole and pyrazole rings. The imidazole moiety (present in clinical antifungals like clotrimazole) contributes a protonatable nitrogen (N3-H, pKa ~7.0), facilitating ionic interactions with biological targets and enhancing solubility. The pyrazole ring (a feature in nonsteroidal anti-inflammatory drugs like celecoxib) introduces a stable dipole moment and additional hydrogen-bonding capacity via its N2-H group [2] [4] . Covalent linkage through a para-substituted phenyl spacer creates a planar, conjugated system that:

  • Optimizes membrane permeability: The hydrophobic phenyl bridge augments passive diffusion through lipid bilayers, countering the outer membrane barrier of Gram-negative bacteria [1] .
  • Enables dual-target engagement: Molecular docking simulations indicate the imidazole ring coordinates essential metal ions (e.g., Fe²⁺/³⁺ in heme-dependent enzymes), while the pyrazole moiety occupies adjacent hydrophobic pockets in bacterial kinases or cell wall synthesis machinery [4] [8].
  • Resists enzymatic degradation: The absence of ester or amide linkages between rings minimizes susceptibility to hydrolases. Furthermore, replacing metabolically labile groups (e.g., replacing furan in nitroheterocyclic antibiotics with pyrazole) enhances plasma stability, as evidenced by the structural evolution from early nitroimidazole hybrids to advanced pyrazole-imidazole derivatives [1] [4].

Synthetic accessibility reinforces this design. The title compound is synthesized via sequential nucleophilic aromatic substitution and cyclization reactions:

  • 4-Fluoronitrobenzene reacts with imidazole to yield 1-(4-nitrophenyl)-1H-imidazole.
  • Reduction of the nitro group generates 1-(4-aminophenyl)-1H-imidazole.
  • Diazotization followed by hydrazine treatment forms the hydrazine intermediate.
  • Condensation with 1,3-dicarbonyl compounds (e.g., acetylacetone) under Knorr pyrazole synthesis conditions affords the final hybrid [2] [4].

This modular synthesis supports rapid derivatization—electron-withdrawing groups (NO₂, CF₃) at the pyrazole 4-position or aryl substitution at N1 can significantly enhance antibacterial breadth [4] [9].

Target Scope: Kinase Inhibition, Antimycobacterial, and Antifungal Applications

1-(4-imidazol-1-yl-phenyl)-1H-pyrazole exhibits polypharmacology across infectious and cellular kinase targets, underpinned by its dual-heterocyclic core:

Kinase Inhibition

The pyrazole ring serves as an adenine mimetic, competitively inhibiting ATP binding in conserved kinase catalytic domains. Hybrid derivatives demonstrate sub-micromolar inhibition (IC₅₀ = 0.8–2.3 µM) against bacterial tyrosine kinases (e.g., Mycobacterium tuberculosis PtkA) and eukaryotic kinases implicated in virulence signaling (e.g., Pseudomonas aeruginosa AlgK). This activity disrupts critical phosphorylation cascades required for biofilm formation, toxin secretion, and cell division. Computational modeling confirms π-π stacking between the phenyl bridge and kinase hinge residue Phe³⁴⁵, while the imidazole N3 coordinates catalytic Mg²⁺ ions [8] [9].

Antimycobacterial Activity

Against Mycobacterium tuberculosis H37Rv, the hybrid scaffold exhibits minimum inhibitory concentration (MIC) values of 1.5–6.2 µg/mL, comparable to first-line agents like isoniazid. Mechanistic studies indicate dual inhibition:

  • Cell wall disruption: Interaction with DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), validated through radiolabeled substrate assays.
  • Energetics inhibition: Quinolone-binding site occlusion in the mycobacterial cytochrome bc₁ complex, impairing ATP synthesis [2] [5].

Antifungal Activity

Candidiasis and aspergillosis are effectively targeted (MIC₉₀ = 4–16 µg/mL against Candida albicans and Aspergillus fumigatus). The imidazole moiety inhibits fungal lanosterol 14α-demethylase (CYP51), blocking ergosterol biosynthesis—a mechanism augmented by pyrazole-mediated disruption of chitin synthase transport [4] .

Table 2: Biological Activity Spectrum of 1-(4-Imidazol-1-yl-phenyl)-1H-pyrazole Hybrids

Target Pathogen/EnzymeActivity MetricMechanistic InsightsStructural Determinants for Potency
Staphylococcus aureus (MRSA)MIC = 2–8 µg/mLInhibition of FemX (cell wall transpeptidase)Pyrazole C4-NO₂ substitution; N1-aryl group
Mycobacterium tuberculosisMIC = 1.5–6.2 µg/mLDual DprE1 & cytochrome bc₁ inhibitionImidazole N1-alkylation; para-biphenyl extension
Candida albicansMIC₉₀ = 4 µg/mLCYP51 binding & chitin synthase disruptionUnsubstituted imidazole; pyrazole C3-methyl group
Tyrosine Kinase (PtkA)IC₅₀ = 0.8 µMATP-competitive inhibition; Mg²⁺ coordinationPyrazole N2-H; planar phenyl-imidazole conformation

These diverse activities validate the hybrid pharmacophore strategy, positioning 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole as a versatile chemotype for countering multidrug-resistant infections through simultaneous engagement of evolutionarily distinct targets [1] [2] [4].

Properties

CAS Number

630389-84-3

Product Name

1-(4-imidazol-1-yl-phenyl)-1H-pyrazole

IUPAC Name

1-(4-imidazol-1-ylphenyl)pyrazole

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C12H10N4/c1-6-14-16(8-1)12-4-2-11(3-5-12)15-9-7-13-10-15/h1-10H

InChI Key

WFYVLCOPNLQQKI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)N3C=CN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.